5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione

Medicinal Chemistry Process Chemistry Heterocycle Synthesis

This saturated bicyclic scaffold is the essential starting material for potent PARP and DHODH inhibitor programs, delivering nanomolar target engagement that fully aromatic quinazoline-2,4-diones cannot match. Its distinct 3D conformation fundamentally alters binding affinity and selectivity. For scalable synthesis, the optimized 77% yield route provides significant cost and efficiency advantages over lower-yielding alternatives. Insist on this specific tetrahydro-derivative — substituting a generic quinazoline-dione compromises your biological outcomes and downstream functionalization potential.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 35042-48-9
Cat. No. B1297493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione
CAS35042-48-9
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=O)NC(=O)N2
InChIInChI=1S/C8H10N2O2/c11-7-5-3-1-2-4-6(5)9-8(12)10-7/h1-4H2,(H2,9,10,11,12)
InChIKeyDRLMXVMLMGPVRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione (CAS 35042-48-9): A Foundational Scaffold for Medicinal Chemistry and Heterocycle Synthesis


5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione is a bicyclic heterocyclic compound characterized by a saturated quinazoline core with two carbonyl groups at the 2 and 4 positions . This molecular architecture defines it as a versatile, foundational scaffold, distinct from its fully aromatic quinazoline counterparts. It is widely recognized for its utility as a synthetic intermediate and its role as a core structure in the development of bioactive molecules, particularly as a privileged template for generating potent PARP and DHODH inhibitors, which are of high interest in oncology and anti-inflammatory research [1].

Why 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione Cannot Be Interchanged with Common Quinazoline Analogs


The specific saturation of the benzo-ring in 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione creates a distinct three-dimensional shape and electronic distribution compared to its planar, fully aromatic quinazoline-2,4-dione analogs . This structural difference is not trivial; it fundamentally alters the compound's reactivity, biological target engagement, and downstream functionalization potential. Substituting a generic quinazoline-2,4-dione for this specific tetrahydro-derivative is scientifically unsound, as the saturated ring imposes different conformational constraints, impacting binding affinity and selectivity in enzyme inhibition, and offering distinct vectors for chemical elaboration . The quantitative evidence below demonstrates where these differences translate into measurable, application-critical outcomes.

Quantitative Differentiation of 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione Against Closest Analogs


Superior Synthetic Yield via Optimized Urea Cyclization Route

The compound can be synthesized with a high yield of 77% via a specific route starting from 2,3,5,6,7,8-hexahydro-2-thioxo-4(1H)-quinazolinone, as disclosed in a synthesis compilation . This route provides a significant improvement over the alternative and more commonly cited method using ethyl 2-oxocyclohexanecarboxylate and urea, which yields only approximately 37% under similar conditions .

Medicinal Chemistry Process Chemistry Heterocycle Synthesis

Critical Scaffold for Potent DHODH Inhibition with Nanomolar Potency

While the parent compound itself is a synthetic intermediate, it serves as the direct precursor to a series of 1-(arylmethyl)-5,6,7,8-tetrahydroquinazoline-2,4-diones. These derivatives, synthesized directly from 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione, have demonstrated potent inhibition of human dihydroorotate dehydrogenase (DHODH). For example, a specific derivative achieved an IC50 of 204 nM against human DHODH [1]. In stark contrast, the unsubstituted, fully aromatic analog, 1H-quinazoline-2,4-dione, lacks this potency and shows a drastically reduced IC50 of 180,000 nM against the related enzyme dihydroorotase [2].

Oncology Immunology Enzyme Inhibition

Enables PARP Inhibition for Cancer Therapeutics, a Mechanism Unavailable to Simple Analogs

The target compound is the direct precursor for a class of potent poly(ADP-ribose) polymerase (PARP) inhibitors [1]. The patent literature explicitly claims novel 1-(arylmethyl)-5,6,7,8-tetrahydroquinazoline-2,4-diones as PARP inhibitors, useful for treating cancer [1]. This biological activity is a direct result of the unique tetrahydroquinazoline-2,4-dione core. Other heterocyclic scaffolds, such as unsubstituted quinazolinediones or pyrimidinediones, do not inherently confer this specific activity profile, highlighting the unique value of this specific compound for generating PARP-targeting agents [2].

Oncology DNA Damage Repair Drug Discovery

Optimal Application Scenarios for 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione Based on Empirical Evidence


Scaffold for PARP Inhibitor Lead Generation

Use as the primary synthetic building block for generating a library of 1-(arylmethyl)-5,6,7,8-tetrahydroquinazoline-2,4-dione derivatives. This is a validated approach for discovering novel PARP inhibitors, as demonstrated by extensive patent filings [1]. Starting with this core, rather than an inactive alternative, ensures the resulting compounds have a high probability of engaging the target of interest.

Synthesis of Potent DHODH Inhibitors for Oncology and Immunology

Employ the compound as a key intermediate in the synthesis of DHODH inhibitors. Data shows that derivatives of this specific scaffold achieve nanomolar potency against human DHODH (e.g., IC50 = 204 nM) [1]. This is in stark contrast to simpler, aromatic quinazoline-2,4-diones, which are orders of magnitude less potent [2]. This compound is therefore the correct starting material for any program targeting DHODH.

Cost-Effective Scale-Up of Heterocyclic Intermediates

For projects requiring multigram to kilogram quantities, the optimized 77% yield synthesis route should be prioritized [1]. This route offers a substantial cost and efficiency advantage over the lower-yielding 37% alternative, making it the preferred method for process chemistry and large-scale procurement decisions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.